molecular formula C21H27NO4 B11502808 Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate

Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate

Cat. No.: B11502808
M. Wt: 357.4 g/mol
InChI Key: YNPNQVYVPMMKGH-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C21H27NO4. This compound is characterized by its complex structure, which includes an ethyl ester group, a benzylamine moiety, and a hydroxy-substituted aromatic ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzylamine Intermediate: This step involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with an amine to form the benzylamine intermediate.

    Esterification: The benzylamine intermediate is then reacted with ethyl 3-bromo-3-(4-methylphenyl)propanoate under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-methoxybenzyl)amino]propanoate
  • Ethyl 3-[(4-methoxybenzyl)amino]propanoate
  • Ethyl 3-[(4-methoxy-3-methylbenzyl)amino]propanoate

Uniqueness

Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring and the presence of both ethoxy and hydroxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-2-hydroxyphenyl)methylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C21H27NO4/c1-4-25-19-8-6-7-17(21(19)24)14-22-18(13-20(23)26-5-2)16-11-9-15(3)10-12-16/h6-12,18,22,24H,4-5,13-14H2,1-3H3

InChI Key

YNPNQVYVPMMKGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(CC(=O)OCC)C2=CC=C(C=C2)C

Origin of Product

United States

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